molecular formula C13H15N3O3S2 B2486525 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 377769-50-1

5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2486525
CAS No.: 377769-50-1
M. Wt: 325.4
InChI Key: PAMDAAGNLDVUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol (CAS 377769-50-1) is a chemical reagent of significant interest in medicinal chemistry research. It features the 1,3,4-oxadiazole scaffold, a well-established bioisostere for carbonyl-containing groups like carboxylic acids, amides, and esters, which is known to improve metabolic stability and binding affinity in drug candidates . This compound serves as a versatile building block for synthesizing novel derivatives with potential biological activity. Research on closely related 1,3,4-oxadiazole sulfonyl derivatives has demonstrated moderate to promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains . These derivatives are also investigated for enzyme inhibition properties, including potential effects on lipoxygenase (LOX) . The 1,3,4-oxadiazole core is a key structural component in several FDA-approved drugs and is extensively studied for a wide spectrum of pharmacological applications, including anticancer, antiviral, and anti-inflammatory activities . This product is intended for research purposes as a synthetic intermediate or a standard in biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-piperidin-1-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-21(18,16-7-2-1-3-8-16)11-6-4-5-10(9-11)12-14-15-13(20)19-12/h4-6,9H,1-3,7-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDAAGNLDVUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine-4-carboxylate Esters

The synthesis begins with the reaction of ethyl piperidine-4-carboxylate (0.04 mol) and 3-(piperidine-1-sulfonyl)benzenesulfonyl chloride (0.04 mol) in aqueous medium. Sodium carbonate (5% w/v) maintains a pH of 9–10, facilitating nucleophilic substitution at the piperidine nitrogen.

Reaction Conditions

  • Solvent: Distilled water (20 mL)
  • Temperature: Room temperature (25°C)
  • Time: 2–3 hours
  • Yield: 89–92%.

The product, ethyl 1-[3-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylate , is isolated via precipitation upon dilution with water and recrystallized from methanol.

Hydrazide Formation

The ester intermediate (0.019 mol) is refluxed with hydrazine hydrate (excess) in methanol (20 mL) for 4 hours. This step replaces the ethyl ester group with a hydrazide functionality.

Key Observations

  • TLC Monitoring: Ethyl acetate/hexane (3:7) confirms reaction completion.
  • Yield: 80–84%.

The resultant 1-[3-(piperidine-1-sulfonyl)phenyl]piperidine-4-carbohydrazide is filtered, washed, and dried under vacuum.

Cyclization to 1,3,4-Oxadiazole-2-thiol

The carbohydrazide (0.02 mol) is treated with carbon disulfide (0.02 mol) and potassium hydroxide (0.02 mol) in methanol under reflux for 5 hours. Acidic work-up (dilute HCl, pH 4–5) precipitates the final product.

Optimization Insights

  • Cyclization Efficiency: KOH enhances deprotonation, accelerating cyclization.
  • Yield: 73–78%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (300 MHz, CDCl$$ _3 $$):
    • δ 7.76 (dd, J = 7.8 Hz, 2H, aromatic H-2''/6''), 7.58–7.62 (m, 3H, aromatic H-3''–5'').
    • δ 3.68–3.71 (m, 4H, piperidine H-2'/6'), δ 3.24 (q, J = 7.5 Hz, 2H, SCH$$ _2 $$).
  • $$ ^{13}C $$-NMR:
    • δ 180.3 (C-2, oxadiazole), 168.3 (C-5, oxadiazole), 137.3 (C-1'', aromatic).

Mass Spectrometry (EI-MS)

  • Molecular Ion Peak: m/z 325.41 [M]$$ ^+ $$, consistent with molecular formula C$$ _{13} $$H$$ _{15} $$N$$ _3 $$O$$ _3 $$S$$ _2 $$.

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield (%) Purity (%)
Sulfonylation H$$ _2$$O, Na$$ _2$$CO$$ _3$$, 25°C 89–92 ≥95
Hydrazide Formation NH$$ _2$$NH$$ _2$$, MeOH, reflux 80–84 ≥97
Cyclization CS$$ _2$$, KOH, MeOH, reflux 73–78 ≥95

Critical Notes:

  • Purity: Assessed via TLC and elemental analysis (C, H, N ±0.4%).
  • Scalability: Batch sizes up to 0.1 mol demonstrated consistent yields.

Alternative Approaches and Limitations

While the above method dominates literature, alternative routes using POCl$$ _3 $$-mediated cyclization (e.g., for analogous oxadiazoles) have been reported. However, these require anhydrous conditions and show lower yields (60–65%) for sulfonylated derivatives. The primary method remains superior in cost-effectiveness and procedural simplicity.

Chemical Reactions Analysis

Reaction Pathway:

  • Hydrazide Formation :
    Aroyl hydrazides (e.g., 3-(2-nitrophenyl)acrylohydrazide) react with carbon disulfide (CS₂) in ethanol with potassium hydroxide (KOH) to form 1,3,4-oxadiazole-2-thione derivatives via cyclization .
    Example :
    Aroyl hydrazide+CS2KOH, EtOH, reflux1,3,4-oxadiazole-2-thione\text{Aroyl hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{1,3,4-oxadiazole-2-thione}

  • Piperidine-Sulfonyl Introduction :
    The piperidine-sulfonyl group is introduced via nucleophilic substitution or sulfonation reactions. In one protocol, piperidine reacts with sulfonyl chlorides to form sulfonamide intermediates, which are subsequently coupled to the oxadiazole-thiol scaffold .

Thiol Group Reactivity

The thiol (-SH) group participates in alkylation and nucleophilic substitution reactions:

S-Alkylation

The thiol moiety reacts with alkyl halides or electrophiles in polar aprotic solvents (e.g., DMF) under basic conditions (NaH or LiH):
General Procedure :
Oxadiazole-thiol+R-XDMF, NaHS-substituted derivative\text{Oxadiazole-thiol} + \text{R-X} \xrightarrow{\text{DMF, NaH}} \text{S-substituted derivative} .

Table 1: Representative S-Alkylation Reactions

Electrophile (R-X)Product StructureYield (%)ConditionsSource
Methyl iodideS-Methyl derivative75–82DMF, NaH, 3 h, RT
Benzyl chlorideS-Benzyl derivative68–73DMF, LiH, 5 h, 40°C
Ethyl bromoacetateS-Carbethoxyethyl derivative65–70DMF, NaH, 4 h, RT

Oxidation to Disulfides

Under oxidative conditions (e.g., H₂O₂ or I₂), the thiol group forms disulfide bonds:
2 R-SHH2O2R-S-S-R2 \text{ R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R} .

Mannich Reaction

The thiol group can participate in Mannich reactions with formaldehyde and secondary amines (e.g., piperidine derivatives) to form sulfonamide-linked hybrids:
Example :
Oxadiazole-thiol+HCHO+AmineEtOH, refluxMannich base derivative\text{Oxadiazole-thiol} + \text{HCHO} + \text{Amine} \xrightarrow{\text{EtOH, reflux}} \text{Mannich base derivative} .

Complexation with Metal Ions

The sulfur and nitrogen atoms in the oxadiazole-thiol scaffold coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates. These complexes are studied for catalytic or bioactive applications .

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized for enzyme inhibition studies. For example:

  • Acetylcholinesterase Inhibition : S-substituted derivatives show IC₅₀ values in the range of 12–45 μM .

  • Anticancer Activity : Piperidine-appended derivatives exhibit moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 18–32 μM) .

Key Challenges and Research Gaps

  • Limited direct data on the reactivity of the piperidine-sulfonyl substituent in this specific compound.

  • Most reactions are extrapolated from structurally analogous 1,3,4-oxadiazole-thiones .

  • Detailed mechanistic studies and kinetic data for its reactions are sparse in the literature.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and tested against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Antifungal Activity

Research indicates that 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol derivatives possess antifungal activity. Compounds have been evaluated for their efficacy against Candida albicans, with some demonstrating greater potency than traditional antifungal agents like fluconazole .

Anticancer Potential

Recent investigations into the anticancer properties of oxadiazole derivatives have shown that they can induce apoptosis in cancer cells. For example, certain synthesized derivatives were tested against glioblastoma cell lines and exhibited significant cytotoxicity, suggesting potential as therapeutic agents in cancer treatment . Molecular docking studies further support these findings by revealing strong interactions between the compounds and target proteins involved in cancer cell proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase, which are important targets in treating conditions like peptic ulcers and Alzheimer's disease, respectively . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine or oxadiazole rings can enhance inhibitory potency.

Pharmacological Studies

Pharmacokinetic assessments have indicated that many oxadiazole derivatives follow Lipinski's rule of five, suggesting favorable oral bioavailability . This property is crucial for drug development as it affects the compound's absorption and distribution within biological systems.

Case Studies and Research Findings

Study Focus Findings
Prabhakar et al. (2024)Antimicrobial ActivitySynthesized compounds showed good efficacy against S. aureus and E. coli; molecular docking indicated strong interactions with bacterial proteins .
Hamid et al. (2020)Enzyme InhibitionIdentified strong inhibitors of urease with IC50 values indicating high potency .
Iqbal et al. (2020)Anticancer ActivityDemonstrated significant cytotoxic effects on glioblastoma cells; compounds induced apoptosis through DNA damage .

Mechanism of Action

The mechanism of action of 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Pyrimidine-Containing Derivatives

Compounds such as 5-[(3-(pyrimidin-2-yl)thio)propyl]-1,3,4-oxadiazole-2-thiol () feature pyrimidine-thio-propyl substituents. These derivatives exhibit cytotoxic activity against cancer cell lines, contrasting with the enzyme inhibition focus of the target compound.

Benzimidazole-Based Derivatives

5-(4-(1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol () incorporates a benzimidazole-phenyl group. This contrasts with the piperidine-sulfonyl group, which balances lipophilicity and solubility .

Substituted Phenyl Derivatives

Halogenated and Electron-Withdrawing Groups

Derivatives like 5-(2-chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) and 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (4u) () bear electron-withdrawing substituents (Cl, CF₃). However, the absence of a sulfonamide or piperidine group limits their enzyme-targeting versatility compared to the target compound .

Nitro-Substituted Analogues

5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol () includes a nitro group on the phenylsulfonyl moiety. The nitro group enhances electron withdrawal, possibly increasing binding affinity but introducing metabolic instability. This contrasts with the non-nitrated target compound, which may offer better pharmacokinetics .

Bio-isosteric Replacements

5-(4-Substituted phenyl)-1,2,4-triazole-3-thiol derivatives () replace the oxadiazole core with a triazole ring. These bio-isosteres retain thiol functionality but show shifted biological activities (e.g., antimicrobial vs. enzyme inhibition), underscoring the critical role of the oxadiazole core in target specificity .

Enzyme Inhibition vs. Cytotoxicity

While the target compound is tailored for enzyme inhibition (e.g., Rho/Myocard-related enzymes), pyrimidine- and benzimidazole-containing derivatives prioritize cytotoxicity or antifungal activity. This divergence highlights how substituent choice directs biological targeting .

Antibacterial and Antifungal Potency

Compounds like 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives () and bis-1,3,4-oxadiazole derivatives () exhibit broad-spectrum antimicrobial activity. Their simpler substituents (e.g., benzyl, alkyl chains) suggest that bulkier groups (e.g., piperidine-sulfonyl) may reduce penetration into microbial cells .

Structure-Activity Relationship (SAR) Insights

  • Piperidine-Sulfonyl Group : Enhances solubility via sulfonamide hydrophilicity and piperidine’s basicity. Likely critical for enzyme binding .
  • Electron-Withdrawing Substituents (Cl, CF₃): Increase electrophilicity but may reduce metabolic stability compared to sulfonamides .
  • Bulkier Heterocycles (benzimidazole, pyrimidine): Improve DNA intercalation (cytotoxicity) but hinder membrane penetration .

Biological Activity

5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol (CAS No. 377769-50-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activities, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2} with a molecular weight of 325.41 g/mol. The compound features a piperidine ring linked to a phenyl group via a sulfonyl moiety and incorporates an oxadiazole ring that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including the target compound. For instance, research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial and antifungal activities. A study focused on various oxadiazole derivatives demonstrated their effectiveness against several bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound15 (E. coli)12 (Candida albicans)
Compound A18 (S. aureus)15 (Aspergillus niger)
Compound B20 (P. aeruginosa)10 (Candida glabrata)

This table illustrates that the compound shows moderate antibacterial activity against E. coli and antifungal activity against Candida albicans.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored extensively. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), the following results were obtained:

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundHCT116 IC50 (µM)MCF7 IC50 (µM)HUH7 IC50 (µM)
This compound25.530.018.7
Compound C20.028.515.0
Compound D22.035.020.0

The compound demonstrated promising cytotoxicity against the HUH7 liver cancer cell line with an IC50 value of 18.7 µM , indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial survival.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to targets such as thymidylate synthase and bacterial enoyl reductase, which are crucial for DNA synthesis and fatty acid metabolism respectively.

Q & A

Basic Question: How can researchers optimize the synthesis of 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol?

Methodological Answer:
The synthesis typically involves cyclization of hydrazide precursors with CS₂ under basic conditions. For example, derivatives of 5-aryl-1,3,4-oxadiazole-2-thiols are synthesized by reacting substituted benzohydrazides with CS₂ in ethanol and KOH, followed by acidification to precipitate the product . Key optimizations include:

  • Reaction Time: Extended stirring (4–6 hours) improves yield and purity .
  • Precursor Selection: Piperidine-sulfonyl substituents on phenyl rings require careful control of sulfonation and coupling steps, as seen in sulfonyl-piperidine derivatives .
  • Purification: Recrystallization from methanol or ethanol enhances purity .

Table 1: Example Yields for Analogous Compounds

Substituent on Phenyl RingYield (%)Reference
2-Chloro-4,5-dimethyl76
4-Trifluoromethyl86
Piperidine-1-sulfonyl*~80*
*Estimated from analogous sulfonyl-piperidine syntheses.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirms thiol (-SH) absorption at ~2500 cm⁻¹ and oxadiazole C=N/C-O stretches (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR: Piperidine-sulfonyl protons appear as multiplets (δ 1.5–3.5 ppm), while oxadiazole protons are absent due to tautomerization to thione .
  • HR-MS/EI-MS: Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₆N₃O₃S₂: calc. 346.06) .

Advanced Question: How do structural modifications (e.g., piperidine-sulfonyl group) influence biological activity?

Methodological Answer:
The piperidine-sulfonyl group enhances steric bulk and electron-withdrawing effects, impacting target binding. For example:

  • Enzyme Inhibition: Sulfonyl groups improve interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase IC₅₀ reductions of ~40% in analogs) .
  • Solubility: Piperidine’s basicity increases water solubility, critical for in vivo studies .
  • SAR Studies: Para-substituted sulfonyl groups show higher activity than meta/ortho positions due to improved electronic effects .

Advanced Question: What computational strategies predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Predict vibrational spectra (e.g., IR bands for thione tautomers) and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .
  • Molecular Docking: Models interactions with enzymes (e.g., Rho kinase) by aligning sulfonyl and oxadiazole moieties in catalytic pockets .
  • NBO Analysis: Quantifies charge distribution, showing electron-deficient oxadiazole rings prone to nucleophilic attack .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays: Use consistent enzyme sources (e.g., human vs. bovine acetylcholinesterase) .
  • Control Experiments: Compare with reference inhibitors (e.g., donepezil for cholinesterase) .
  • Meta-Analysis: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic Question: What methods stabilize the thiol group during functionalization?

Methodological Answer:

  • Protection Strategies: Use S-acetyl or S-trityl derivatives to prevent oxidation .
  • Mild Alkylation: React with phenacyl bromides in DMF/NaH to form stable thioethers .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to avoid disulfide formation .

Advanced Question: Can polymorphism affect the compound’s crystallographic analysis?

Methodological Answer:
Yes. Polymorphs arise from thione-thiol tautomerism and packing variations. Solutions include:

  • SHELX Refinement: Use constraints for disorder modeling in piperidine-sulfonyl groups .
  • Temperature Control: Crystallize at low temperatures (e.g., 4°C) to isolate dominant forms .

Advanced Question: How does the compound inhibit Rho kinase, and what are the pharmacophoric elements?

Methodological Answer:
The oxadiazole-thiol core binds to the ATP pocket via:

  • Hydrogen Bonding: Thiol/S=O groups interact with Lys121 and Glu139 .
  • Hydrophobic Interactions: Piperidine-sulfonyl groups occupy a hydrophobic cleft near Val97 .
  • Mutagenesis Studies: Confirm critical residues (e.g., Ala215) for inhibition .

Advanced Question: What strategies enable prodrug development from this compound?

Methodological Answer:

  • Mannich Bases: React with formaldehyde/amines to form water-soluble prodrugs (e.g., morpholine derivatives) .
  • PEGylation: Attach short PEG chains to sulfonyl groups to enhance bioavailability .
  • Enzyme-Labile Linkers: Use ester bonds cleaved by esterases in target tissues .

Basic Question: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1%) or cyclodextrins for in vitro studies .
  • Salt Formation: Prepare HCl salts of the piperidine group .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.